REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)(=[O:3])[CH3:2].P([O-])([O-])(O)=O.[Na+].[Na+].[Cl:18]CCl.ClCl>O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:18])=[CH:7][N:6]=1)(=[O:3])[CH3:2] |f:1.2.3|
|
Name
|
disodium hydrogenphosphate
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
While this mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the mixture was further stirred at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was brought back to room temperature
|
Type
|
CUSTOM
|
Details
|
it was separated into a water layer
|
Type
|
EXTRACTION
|
Details
|
Thereafter, the water layer was further extracted with 100 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
EXTRACTION
|
Details
|
The resulting extract layer
|
Type
|
CUSTOM
|
Details
|
When dichloromethane was evaporated off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |